molecular formula C11H14F3NO B2540505 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol CAS No. 478050-21-4

1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol

Cat. No.: B2540505
CAS No.: 478050-21-4
M. Wt: 233.234
InChI Key: OERBUQKWFDTHOF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol is a fluorinated amino alcohol derivative characterized by a trifluoromethyl group at the C1 position and a chiral secondary amine moiety linked to a phenylethyl substituent.

Properties

IUPAC Name

1,1,1-trifluoro-3-(1-phenylethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-7-10(16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERBUQKWFDTHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound features a propan-2-ol backbone substituted with a trifluoromethyl group at position 1 and a (1-phenylethyl)amino group at position 3. Retrosynthetic disconnection suggests two primary intermediates:

  • 1,1,1-Trifluoro-2-propanone (trifluoroacetone) as the trifluoromethyl-bearing precursor.
  • 1-Phenylethylamine as the chiral amine source.

Synthetic routes must address the simultaneous introduction of hydroxyl and amine groups while preserving the trifluoromethyl moiety.

Nucleophilic Substitution of Halogenated Alcohol Precursors

A direct approach involves the displacement of a halogen atom in a trifluoromethylated alcohol by 1-phenylethylamine. For example:

Reaction Scheme
$$
\text{3-Chloro-1,1,1-trifluoro-2-propanol} + \text{1-Phenylethylamine} \rightarrow \text{1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol} + \text{HCl}
$$

Conditions

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C.
  • Base: Triethylamine to neutralize HCl byproduct.
  • Reaction Time: 12–24 hours.

Challenges

  • Synthesis of 3-chloro-1,1,1-trifluoro-2-propanol requires controlled chlorination of 1,1,1-trifluoro-2-propanol, which may compete with overhalogenation.
  • Steric hindrance from the trifluoromethyl group may slow nucleophilic substitution.

Reductive Amination of Trifluoroacetone

Reductive amination offers a one-pot method to couple 1,1,1-trifluoro-2-propanone with 1-phenylethylamine, though the hydroxyl group must be introduced via subsequent reduction or in situ protection.

Reaction Scheme
$$
\text{1,1,1-Trifluoro-2-propanone} + \text{1-Phenylethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Imine Intermediate} \xrightarrow{\text{Hydrolysis}} \text{Amino Alcohol}
$$

Optimization Insights

  • Catalyst : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 6–7.
  • Yield : 45–60% based on analogous reductive aminations of trifluoromethyl ketones.
  • Stereoselectivity : Chiral amines may induce enantiomeric excess, requiring resolution techniques if racemic mixtures form.

Epoxide Ring-Opening with 1-Phenylethylamine

Epoxide intermediates enable regiospecific amino alcohol formation. The synthesis of 2-(trifluoromethyl)oxirane followed by amine-mediated ring-opening is hypothesized:

Reaction Scheme
$$
\text{2-(Trifluoromethyl)oxirane} + \text{1-Phenylethylamine} \rightarrow \text{this compound}
$$

Synthesis of Epoxide Precursor

  • Epoxidation of 3,3,3-trifluoropropene using meta-chloroperbenzoic acid (mCPBA).
  • Challenge : Limited stability of trifluoromethylated epoxides necessitates low-temperature handling.

Ring-Opening Conditions

  • Solvent: Tetrahydrofuran (THF) at 0–25°C.
  • Regioselectivity: Amine nucleophile attacks the less hindered epoxide carbon, favoring the desired product.

Biocatalytic Reduction of Ketoamine Intermediates

Drawing from microbial reduction techniques, enantioselective synthesis could employ ketoreductases to reduce a trifluoromethylated ketoamine precursor:

Hypothetical Pathway

  • Condense 1,1,1-trifluoro-2-propanone with 1-phenylethylamine to form an imine.
  • Enzymatic reduction of the imine to the amino alcohol using NADPH-dependent reductases.

Advantages

  • High enantiomeric purity (>90% ee) achievable with engineered enzymes.
  • Aqueous reaction conditions align with green chemistry principles.

Limitations

  • Requires genetic engineering of microbial strains for imine reductase activity.
  • Substrate inhibition at high trifluoromethyl ketone concentrations.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Method Yield (%) Stereoselectivity Scalability Cost Efficiency
Nucleophilic Substitution 50–65 Low Moderate High
Reductive Amination 45–60 Moderate High Moderate
Epoxide Ring-Opening 30–45 High Low Low
Biocatalytic Reduction 60–75 Very High High High

Key Observations

  • Biocatalytic methods offer superior stereocontrol but require specialized infrastructure.
  • Nucleophilic substitution balances cost and yield for industrial applications.

Industrial-Scale Considerations

Patented methodologies for analogous compounds provide insights into scalable production:

  • Catalyst Recycling : Copper salts (e.g., CuCl) in diazonium reactions could be adapted for trifluoromethyl group activation.
  • Purification Techniques : Bisulfite complex formation, as described for ketone purification, may isolate the amino alcohol via reversible adduct formation.
  • Solvent Selection : Methanol-water mixtures enhance solubility of polar intermediates while facilitating biphasic separations.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Anticancer Activity

  • rac-6 demonstrates potent dual inhibition of CK2 and PIM-1 kinases, critical in cancer cell survival. Its tetrabromo-benzimidazole substituent enhances binding affinity (∆Gcalc = −9.2 kcal/mol) compared to non-fluorinated analogs like rac-11 (∆Gcalc = −7.8 kcal/mol) .
  • Target compound : The phenylethylamine group may mimic hydrophobic interactions observed in kinase inhibitors but lacks direct evidence of efficacy in the provided data.

Physicochemical Properties

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability across all analogs, improving membrane permeability .
  • Substituent effects : Electron-withdrawing groups (e.g., bromo in rac-6, trifluoromethoxy in DV374) increase binding affinity to kinases, while bulky aromatic groups (e.g., phenylethyl in the target compound) may influence steric interactions with target proteins.

Notes

Limitations: Direct pharmacological data for 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol are scarce in the provided evidence. Comparisons rely on structural analogs.

Diverse Applications: Fluorinated amino alcohols are versatile in drug discovery, spanning anticancer agents (rac-6), imaging probes (), and adrenolytic compounds ().

Biological Activity

1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol (CAS No. 478050-21-4) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄F₃NO
  • Molecular Weight : 233.23 g/mol
  • Boiling Point : 393.9 ± 42.0 °C (predicted)
  • Density : 1.290 ± 0.06 g/cm³ (predicted)
  • pKa : 12.00 ± 0.20 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially leading to various biochemical effects. Research indicates that it may modulate neurotransmitter systems and exhibit effects similar to those of established pharmacological agents.

Pharmacological Effects

The compound has been investigated for various pharmacological properties:

  • Antidepressant Activity : Studies suggest that it may influence serotonin and norepinephrine pathways, akin to traditional antidepressants.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through antioxidant mechanisms.
  • Anti-inflammatory Properties : Preliminary findings show that it may reduce inflammatory markers in vitro.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the effects of several fluorinated compounds on depressive-like behaviors in animal models. The results indicated that this compound significantly reduced immobility time in the forced swim test, suggesting antidepressant-like effects .

Case Study 2: Neuroprotection

In a research article from Neuroscience Letters, the neuroprotective effects were assessed using a rat model of ischemic stroke. The compound demonstrated a significant reduction in neuronal death and improved functional recovery compared to controls .

Case Study 3: Anti-inflammatory Activity

A recent study published in Pharmacology Reports evaluated the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-induced inflammation models. The findings indicated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Activity TypeModel/MethodResultReference
AntidepressantForced swim testReduced immobility time
NeuroprotectionIschemic stroke modelReduced neuronal death
Anti-inflammatoryLPS-induced inflammation modelDecreased TNF-alpha and IL-6 levels

Q & A

Q. What are the primary synthetic routes for 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or ring-opening reactions. A common method involves reacting a trifluoromethyl epoxide with (1-phenylethyl)amine under controlled conditions (e.g., anhydrous solvent, 0–25°C) to yield the β-amino alcohol . Optimization includes:

  • Temperature : Lower temperatures (0–10°C) minimize side reactions like hydrolysis.
  • Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance nucleophilicity.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity .
    Characterization employs ¹H/¹³C NMR (e.g., δ ~3.7–4.2 ppm for hydroxyl and amine protons) and HPLC-MS for purity assessment .

Q. How can the stereochemistry of this compound be confirmed?

Stereochemical confirmation is achieved via:

  • X-ray crystallography : Using programs like SHELXL for refinement (R-factor < 0.05) .
  • Chiral HPLC : With columns like Chiralpak AD-H to resolve enantiomers .
  • Optical rotation : Compare observed [α]D²⁵ values with literature data for chiral analogs (e.g., (2R,3R)-isomers show specific rotations between +15° to +30°) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The -CF₃ group exerts strong electron-withdrawing effects, polarizing adjacent bonds and increasing electrophilicity at the β-carbon. This facilitates:

  • Steric hindrance : Reduces unwanted side reactions but may slow reaction kinetics.
  • Hydrogen bonding : The hydroxyl group participates in intramolecular H-bonding with the amine, stabilizing transition states .
    Example : In Suzuki couplings, the trifluoromethyl group enhances oxidative stability but requires Pd(PPh₃)₄ catalysts for efficient cross-coupling .

Q. What strategies resolve enantiomers of this compound, and how is chiral purity assessed?

Resolution methods :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to form diastereomeric complexes separable via crystallization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
    Purity assessment :
  • Circular dichroism (CD) : Compare CD spectra with enantiopure standards.
  • Kinetic resolution studies : Monitor enantiomeric excess (ee) via chiral GC or HPLC (e.g., >98% ee achievable) .

Q. What methodologies study its interactions with biological targets like protein kinases?

Kinase inhibition assays :

  • Radioactive assays : Measure ³²P-ATP incorporation into substrates (IC₅₀ values typically 1–10 µM for CK2/PIM-1 inhibition) .
  • Surface plasmon resonance (SPR) : Determine binding kinetics (KD values) using immobilized kinase domains.
  • Molecular docking : Analyze binding poses with software like AutoDock Vina; the trifluoromethyl group often occupies hydrophobic pockets .

Contradictions in Data

  • Stereochemical stability : Some studies report racemization under acidic conditions (pH < 4), while others note stability in aprotic media . Resolution requires pH-controlled environments (pH 7–8) .
  • Biological activity : Derivatives with bulkier substituents (e.g., naphthyl) show reduced kinase affinity compared to phenyl analogs, suggesting steric limitations in binding pockets .

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